molecular formula C28H37N5O8 B12367782 Tubulin/NRP1-IN-1

Tubulin/NRP1-IN-1

Cat. No.: B12367782
M. Wt: 571.6 g/mol
InChI Key: BNWIVWQCCFRSQN-FQQSSWHASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tubulin/NRP1-IN-1 involves pharmacophore-based docking screening, structure optimization, and biological evaluation . The synthetic route typically includes the following steps:

    Pharmacophore-based Docking Screening: Identifying potential lead compounds through computational methods.

    Structure Optimization: Modifying the chemical structure to enhance efficacy and selectivity.

    Biological Evaluation: Testing the compound in vitro and in vivo to assess its biological activity.

Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .

Chemical Reactions Analysis

Tubulin/NRP1-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to modify the compound’s structure.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C28H37N5O8

Molecular Weight

571.6 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[4-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]anilino]-4-oxobutanoyl]amino]pentanoic acid

InChI

InChI=1S/C28H37N5O8/c1-38-21-10-9-17(7-8-18-15-22(39-2)26(41-4)23(16-18)40-3)14-20(21)33-25(35)12-11-24(34)32-19(27(36)37)6-5-13-31-28(29)30/h7-10,14-16,19H,5-6,11-13H2,1-4H3,(H,32,34)(H,33,35)(H,36,37)(H4,29,30,31)/b8-7-/t19-/m0/s1

InChI Key

BNWIVWQCCFRSQN-FQQSSWHASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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